Cas no 41040-84-0 (a-methyl-5-Thiazolemethanol)
a-methyl-5-Thiazolemethanol Chemical and Physical Properties
Names and Identifiers
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- a-methyl-5-Thiazolemethanol
- 1-(1,3-Thiazol-5-yl)ethan-1-ol
- 5-ThiazoleMethanol, α-Methyl-
- MFCD13184169
- 1-(THIAZOL-5-YL)ETHAN-1-OL
- 5-Thiazolemethanol, alpha-methyl-
- 1-(1,3-thiazol-5-yl)ethanol
- DS-020673
- 41040-84-0
- EN300-79772
- SCHEMBL5129037
- AT14805
- CS-0254690
- AB90100
- AKOS011947288
- QCC37862
-
- MDL: MFCD13184169
- Inchi: 1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3
- InChI Key: KGTHTAOYPYNCFX-UHFFFAOYSA-N
- SMILES: S1C=NC=C1C(C)O
Computed Properties
- Exact Mass: 129.02483502g/mol
- Monoisotopic Mass: 129.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 61.4Ų
a-methyl-5-Thiazolemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-79772-0.05g |
1-(1,3-thiazol-5-yl)ethan-1-ol |
41040-84-0 | 0.05g |
$827.0 | 2023-02-12 | ||
| Enamine | EN300-79772-0.1g |
1-(1,3-thiazol-5-yl)ethan-1-ol |
41040-84-0 | 0.1g |
$867.0 | 2023-02-12 | ||
| Enamine | EN300-79772-0.25g |
1-(1,3-thiazol-5-yl)ethan-1-ol |
41040-84-0 | 0.25g |
$906.0 | 2023-02-12 | ||
| Enamine | EN300-79772-0.5g |
1-(1,3-thiazol-5-yl)ethan-1-ol |
41040-84-0 | 0.5g |
$946.0 | 2023-02-12 | ||
| Enamine | EN300-79772-1.0g |
1-(1,3-thiazol-5-yl)ethan-1-ol |
41040-84-0 | 1.0g |
$986.0 | 2023-02-12 | ||
| Enamine | EN300-79772-2.5g |
1-(1,3-thiazol-5-yl)ethan-1-ol |
41040-84-0 | 2.5g |
$1931.0 | 2023-02-12 | ||
| Enamine | EN300-79772-5.0g |
1-(1,3-thiazol-5-yl)ethan-1-ol |
41040-84-0 | 5.0g |
$2858.0 | 2023-02-12 | ||
| Enamine | EN300-79772-10.0g |
1-(1,3-thiazol-5-yl)ethan-1-ol |
41040-84-0 | 10.0g |
$4236.0 | 2023-02-12 | ||
| eNovation Chemicals LLC | Y1083030-250mg |
5-ThiazoleMethanol, -Methyl- |
41040-84-0 | 95% | 250mg |
$630 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1083030-1g |
5-ThiazoleMethanol, -Methyl- |
41040-84-0 | 95% | 1g |
$985 | 2022-10-23 |
a-methyl-5-Thiazolemethanol Suppliers
a-methyl-5-Thiazolemethanol Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on a-methyl-5-Thiazolemethanol
Professional Introduction to Compound with CAS No. 41040-84-0 and Product Name: a-methyl-5-Thiazolemethanol
a-methyl-5-Thiazolemethanol, identified by the Chemical Abstracts Service Number (CAS No.) 41040-84-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole methanol class, a heterocyclic structure that has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The thiazole core, characterized by a sulfur-containing five-membered ring, is a privileged scaffold in synthetic chemistry, contributing to the unique pharmacological properties of derivatives derived from it.
The a-methyl-5-Thiazolemethanol structure combines the aromatic stability of the thiazole ring with the hydroxymethyl substituent at the 5-position, which provides a reactive site for further functionalization. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the methyl group at the alpha position relative to the hydroxymethyl group enhances its synthetic utility, enabling diverse chemical transformations such as alkylation, acylation, and oxidation.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated biological activity across multiple therapeutic areas. Studies have highlighted the potential of a-methyl-5-Thiazolemethanol as a precursor in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties. For instance, researchers have explored its utility in generating thiazole-based scaffolds that mimic natural products known for their pharmacological efficacy.
One of the most compelling aspects of a-methyl-5-Thiazolemethanol is its role in developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Thiazole derivatives have shown promise as kinase inhibitors due to their ability to bind to ATP pockets within these enzymes. The hydroxymethyl group in a-methyl-5-Thiazolemethanol serves as a key moiety for designing molecules that can modulate kinase activity through covalent or non-covalent interactions.
Recent advancements in computational chemistry have further enhanced the understanding of how a-methyl-5-Thiazolemethanol and its derivatives interact with biological targets. Molecular docking studies have identified specific residues on kinases that are critical for binding thiazole-based inhibitors. These insights have guided medicinal chemists in optimizing lead compounds for improved potency and selectivity. Additionally, virtual screening techniques have been employed to rapidly identify novel analogs of a-methyl-5-Thiazolemethanol that may exhibit enhanced pharmacological profiles.
The synthetic pathways for a-methyl-5-Thiazolemethanol also warrant discussion. Traditional methods involve multi-step sequences starting from readily available precursors such as 2-aminothiophene-3-carboxylic acid or 2-aminothiazole. However, recent innovations have focused on more efficient and sustainable synthetic routes. For example, catalytic hydrogenation and asymmetric synthesis techniques have been explored to improve yields and enantioselectivity in producing enantiomerically pure forms of this compound. Such advancements are crucial for ensuring high-quality starting materials for subsequent drug development processes.
The pharmaceutical industry has taken note of these developments, with several companies investing in thiazole-based drug candidates derived from intermediates like a-methyl-5-Thiazolemethanol. Clinical trials are currently underway for some of these candidates, evaluating their safety and efficacy in treating conditions ranging from chronic inflammatory diseases to advanced cancers. The outcomes of these trials are expected to provide valuable insights into the therapeutic potential of this compound class.
Beyond pharmaceutical applications, a-methyl-5-Thiazolemethanol has shown promise in agrochemical research. Thiazole derivatives are known for their herbicidal and fungicidal properties, making them attractive candidates for developing new crop protection agents. Researchers are exploring how modifications to the a-methyl-5-Thiazolemethanol structure can enhance its activity against resistant plant pathogens while maintaining environmental safety.
The environmental impact of synthesizing and utilizing a-methyl-5-Thiazolemethanol is also a consideration in modern chemical research. Green chemistry principles have been applied to develop more sustainable production methods, such as biocatalysis and solvent-free reactions. These approaches not only reduce waste but also minimize energy consumption during manufacturing processes, aligning with global efforts to promote sustainable practices.
In conclusion,a-methyl-5-Thiazolemethanol (CAS No. 41040-84-0) represents a versatile intermediate with significant potential across multiple industries. Its role in drug discovery continues to evolve as new synthetic methodologies and pharmacological insights emerge. As research progresses,this compound will likely remain at the forefront of medicinal chemistry efforts aimed at developing next-generation therapeutics that address unmet medical needs worldwide.
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